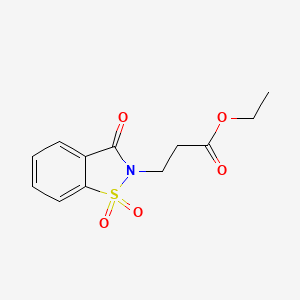

ethyl 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoate

Description

Ethyl 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoate (CAS: 7501-64-6) is a benzoisothiazolone derivative characterized by a 1,2-benzothiazol-3-one core modified with a 1,1-dioxido sulfone group and an ethyl propanoate side chain. Its molecular formula is C₁₂H₁₃NO₅S (MW: 283.30 g/mol) . It is structurally related to saccharin derivatives and has been explored in medicinal chemistry for enzyme inhibition and antimicrobial applications .

Properties

IUPAC Name |

ethyl 3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5S/c1-2-18-11(14)7-8-13-12(15)9-5-3-4-6-10(9)19(13,16)17/h3-6H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHNRZAAXVKGNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN1C(=O)C2=CC=CC=C2S1(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoate typically involves the condensation of 2-aminobenzenesulfonamide with ethyl 3-bromopropanoate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of sulfoxide or sulfide derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as alcohols, amines, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce sulfoxide or sulfide derivatives.

Scientific Research Applications

Ethyl 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The Cambridge Structural Database (CSD) identifies three closely related benzoisothiazolone derivatives:

Methyl 2-hydroxy-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)propanoate (Ranganathan et al., 2002): Features a methyl ester and a hydroxyl group on the propanoate chain. The hydroxyl group enhances hydrogen-bonding capacity compared to the ethyl ester analogue.

2-(3-Oxobenzo[d]isothiazol-2(3H)-yl)acetic acid (Wang et al., 2011): Replaces the propanoate chain with a shorter acetic acid group, increasing polarity (PSA > 90 Ų). Demonstrated stronger crystallographic planarity in the isothiazolinone ring .

2-Phenethylbenzo[d]isothiazol-3(2H)-one (Kim et al., 1996):

- Substitutes the ester group with a phenethyl moiety , significantly boosting hydrophobicity (LogP ~3.5).

- Used in antifungal studies due to enhanced membrane permeability .

Table 1: Structural and Physicochemical Comparisons

Ester Variants and Derivatives

- Methyl 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoate (CAS: 100615-48-3): Differs only in the methyl ester group instead of ethyl. Lower molecular weight (MW: 269.28 g/mol) and slightly reduced LogP (1.65), making it more water-soluble .

- Propyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate :

Table 2: Ester Chain Impact on Properties

Sulfonate and Acid Derivatives

- Sodium 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propane-1-sulfonate (SAPS) :

- [1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl]acetic acid (PDB: 5clu): Binds directly to zinc in carbonic anhydrase II, demonstrating higher inhibitory potency (Ki < 10 nM) than ethyl propanoate derivatives .

Biological Activity

Ethyl 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoate is a compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular structure:

- Molecular Formula : C10H9NO5S

- Molecular Weight : 255.247 g/mol

- CAS Number : 83747-21-1

The structure includes a benzothiazole moiety, which is associated with various biological activities, and an ethyl ester functional group that may enhance its solubility and bioavailability.

Antibacterial and Antifungal Properties

Research has shown that derivatives of benzothiazole exhibit significant antibacterial and antifungal activities. For instance, studies by Taubert et al. (2002) indicated that 1,2-benzisothiazolone derivatives possess high antibacterial and antifungal activity against a range of pathogens . this compound is hypothesized to share similar properties due to its structural similarities with these active compounds.

The mechanism by which benzothiazole derivatives exert their biological effects often involves interaction with bacterial cell membranes or inhibition of key metabolic pathways. The presence of the dioxido and oxo functional groups in this compound may contribute to its reactivity and ability to form complexes with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzothiazole precursors with ethyl propanoate under controlled conditions. The reaction conditions can significantly influence the yield and purity of the final product.

Study on Antimicrobial Activity

A study conducted on various benzothiazole derivatives demonstrated that compounds similar to this compound exhibited potent antimicrobial activity. The study utilized disk diffusion methods to assess the effectiveness against several bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated a significant zone of inhibition for compounds containing the benzothiazole ring .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | S. aureus | 18 |

| This compound | E. coli | 15 |

Structure–Activity Relationship (SAR)

Research has also focused on the structure–activity relationship (SAR) of benzothiazole derivatives. Modifications at various positions on the benzothiazole ring can lead to enhanced biological activity. For instance, substituents that increase lipophilicity have been correlated with improved membrane permeability and bioactivity .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.